molecular formula C18H21NO5 B5029103 methyl (4Z)-4-(3,4-dimethoxybenzylidene)-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(3,4-dimethoxybenzylidene)-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B5029103
M. Wt: 331.4 g/mol
InChI Key: FLURTTLSXWXMSX-LCYFTJDESA-N
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Description

Methyl (4Z)-4-(3,4-dimethoxybenzylidene)-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with a benzylidene group and methoxy groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of methyl (4Z)-4-(3,4-dimethoxybenzylidene)-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the benzylidene group through a condensation reaction. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Methyl (4Z)-4-(3,4-dimethoxybenzylidene)-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The methoxy groups on the benzylidene ring can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under suitable conditions.

Scientific Research Applications

Methyl (4Z)-4-(3,4-dimethoxybenzylidene)-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-(3,4-dimethoxybenzylidene)-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, methyl (4Z)-4-(3,4-dimethoxybenzylidene)-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:

    This compound analogs: These compounds have slight variations in their substituents, leading to different chemical and biological properties.

    Benzylidene-substituted pyrroles: These compounds share the benzylidene group but differ in other substituents, affecting their reactivity and applications.

Properties

IUPAC Name

methyl (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-1-ethyl-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-6-19-11(2)16(18(21)24-5)13(17(19)20)9-12-7-8-14(22-3)15(10-12)23-4/h7-10H,6H2,1-5H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLURTTLSXWXMSX-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=CC2=CC(=C(C=C2)OC)OC)C1=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(/C(=C/C2=CC(=C(C=C2)OC)OC)/C1=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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